molecular formula C9H16N2S B13272731 2-(Dimethyl-1,3-thiazol-2-yl)-2-methylpropan-1-amine

2-(Dimethyl-1,3-thiazol-2-yl)-2-methylpropan-1-amine

Cat. No.: B13272731
M. Wt: 184.30 g/mol
InChI Key: BHKGHJJUTDZIDK-UHFFFAOYSA-N
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Description

2-(Dimethyl-1,3-thiazol-2-yl)-2-methylpropan-1-amine is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their presence in various biologically active molecules and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethyl-1,3-thiazol-2-yl)-2-methylpropan-1-amine typically involves the formation of the thiazole ring followed by the introduction of the amine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of α-haloketones with thiourea can yield thiazole derivatives, which can then be further modified to introduce the dimethyl and amine groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethyl-1,3-thiazol-2-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the thiazole ring or the amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

2-(Dimethyl-1,3-thiazol-2-yl)-2-methylpropan-1-amine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(Dimethyl-1,3-thiazol-2-yl)-2-methylpropan-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding or π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride
  • 2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethanamine dihydrochloride
  • 2-(Dimethyl-1,3-thiazol-2-yl)piperidine

Uniqueness

2-(Dimethyl-1,3-thiazol-2-yl)-2-methylpropan-1-amine is unique due to its specific substitution pattern on the thiazole ring and the presence of the amine group. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C9H16N2S

Molecular Weight

184.30 g/mol

IUPAC Name

2-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C9H16N2S/c1-6-7(2)12-8(11-6)9(3,4)5-10/h5,10H2,1-4H3

InChI Key

BHKGHJJUTDZIDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C(C)(C)CN)C

Origin of Product

United States

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